![molecular formula C20H18ClN3O3S B2974527 2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)thiazole-4-carboxamide CAS No. 941970-60-1](/img/structure/B2974527.png)
2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)thiazole-4-carboxamide
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Description
2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)thiazole-4-carboxamide is a chemical compound that belongs to the class of thiazole derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry.
Scientific Research Applications
Anticancer Activity
Thiazole carboxamide derivatives have been studied for their potential as anticancer agents. For example, certain thiazole derivatives have been synthesized and evaluated for their cytotoxic properties against cancer cells .
Antimicrobial Agents
Some thiazole compounds are being explored for their antimicrobial properties, which could lead to the development of new therapeutic agents for treating infections .
COX Inhibitors
Thiazole carboxamide derivatives have been designed and tested for their ability to suppress cyclooxygenase (COX), which is significant in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Molecular Docking Studies
These compounds are also used in molecular docking studies to predict how a compound will interact with a target protein, which is crucial in drug design and discovery .
Neuroprotective Effects
Thiazole derivatives share structural similarities with pharmacologically active agents known for neuroprotective effects, such as Riluzole used in conditions like amyotrophic lateral sclerosis (ALS) .
Synthesis and Structural Analysis
Research into thiazole carboxamide compounds includes the synthesis of new derivatives and the structural analysis through spectroscopy and elemental analysis to confirm compound structures .
properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-[2-(3-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-27-16-4-2-3-13(11-16)9-10-22-19(26)17-12-28-20(23-17)24-18(25)14-5-7-15(21)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,26)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXDFAYFVRUJAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)thiazole-4-carboxamide |
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